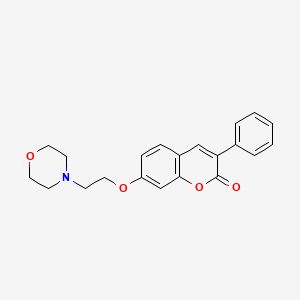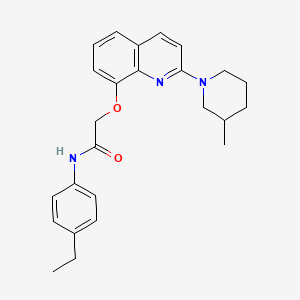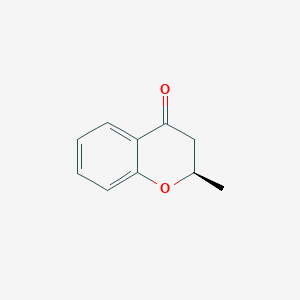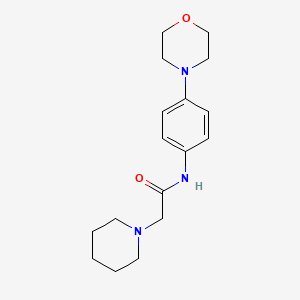
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine, also known as FMA, is a chemical compound that belongs to the class of phenethylamines. FMA is a relatively new psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine acts by inhibiting the reuptake of serotonin and dopamine, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors, which results in the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased serotonin and dopamine levels in the brain, increased neuronal activity, and modulation of various neurotransmitter systems. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine in lab experiments include its selectivity for serotonin and dopamine reuptake inhibition, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited availability, the need for specialized equipment for its synthesis, and the lack of information on its long-term effects.
Direcciones Futuras
For research on (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine include the investigation of its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, the characterization of its long-term effects, and the development of more efficient synthesis methods. Additionally, the development of this compound analogs and the investigation of their pharmacological properties could provide valuable insights into the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications. This compound acts as a selective serotonin reuptake inhibitor and a dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of various psychiatric and neurological disorders. Further research is needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis method of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-methyl-1-propanamine in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. This compound acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which makes it a promising candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8H,5,7,13H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXBFUQDCBANEE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2433729.png)


![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2433733.png)

![N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2433739.png)
![3-(4-Chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2433740.png)

![4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2433745.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)
![N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2433747.png)
![2-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-3-carboxamide hydrochloride](/img/structure/B2433748.png)

